molecular formula C16H21N3O2 B10918635 Azepan-1-yl(6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

Azepan-1-yl(6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

Cat. No.: B10918635
M. Wt: 287.36 g/mol
InChI Key: AJNQOKKYZPNVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl(6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an azepane ring, an oxazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step often involves the use of pyridine derivatives and coupling reactions.

    Formation of the Azepane Ring: This can be synthesized through ring-closing reactions involving amines and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Azepan-1-yl(6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Azepan-1-yl(6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide: This compound shares the oxazole and pyridine rings but differs in the substituents attached to these rings.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also features a pyridine ring but has different substituents and additional functional groups.

Uniqueness

Azepan-1-yl(6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

azepan-1-yl-(6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C16H21N3O2/c1-3-12-10-13(14-11(2)18-21-15(14)17-12)16(20)19-8-6-4-5-7-9-19/h10H,3-9H2,1-2H3

InChI Key

AJNQOKKYZPNVHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.